molecular formula C7H6ClN3O3 B1612320 4-Chloro-3-nitrobenzamide oxime CAS No. 96898-75-8

4-Chloro-3-nitrobenzamide oxime

Cat. No.: B1612320
CAS No.: 96898-75-8
M. Wt: 215.59 g/mol
InChI Key: IXTZBWZQCKMKJC-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzamide oxime is an organic compound with the molecular formula C(_7)H(_6)ClN(_3)O(_3) It is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitrobenzamide oxime typically involves the following steps:

    Nitration of 4-Chlorobenzamide: The starting material, 4-chlorobenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the chloro group.

    Formation of Oxime: The resulting 4-chloro-3-nitrobenzamide is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction converts the carbonyl group of the benzamide to an oxime group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzamide oxime can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The oxime group can be hydrolyzed back to the corresponding carbonyl compound under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Ammonia or primary amines for nucleophilic substitution.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-Chloro-3-aminobenzamide.

    Substitution: 4-Amino-3-nitrobenzamide derivatives.

    Hydrolysis: 4-Chloro-3-nitrobenzamide.

Scientific Research Applications

4-Chloro-3-nitrobenzamide oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzamide oxime and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzaldehyde oxime: Similar structure but with an aldehyde group instead of an amide.

    4-Chloro-3-nitrobenzonitrile oxime: Contains a nitrile group instead of an amide.

    4-Chloro-3-nitrobenzoic acid oxime: Contains a carboxylic acid group instead of an amide.

Uniqueness

4-Chloro-3-nitrobenzamide oxime is unique due to the presence of the amide group, which can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The combination of chloro, nitro, and oxime groups also provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

96898-75-8

Molecular Formula

C7H6ClN3O3

Molecular Weight

215.59 g/mol

IUPAC Name

4-chloro-N'-hydroxy-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H6ClN3O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,(H2,9,10)

InChI Key

IXTZBWZQCKMKJC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl

Isomeric SMILES

C1=CC(=C(C=C1/C(=N\O)/N)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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